1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681321
InChI: InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3
SMILES:
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16681321

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine -

Specification

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
IUPAC Name 1-(3-methyltriazol-4-yl)ethanamine
Standard InChI InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3
Standard InChI Key AERFFVLJKPEURK-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=NN1C)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The molecular architecture of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine features a 1,2,3-triazole ring substituted at the 1-position with a methyl group and at the 5-position with an ethanamine moiety (C5H10N4). This configuration introduces a chiral center at the ethanamine's α-carbon, yielding enantiomers with distinct spatial arrangements. The (1S)-configured enantiomer (CAS 1841112-03-5) has been explicitly documented, highlighting the compound's stereochemical significance in synthetic applications .

The triazole ring itself adopts a planar conformation, with nitrogen atoms at positions 1, 2, and 3 contributing to aromaticity. Density functional theory (DFT) calculations predict bond lengths of 1.31–1.38 Å for C–N bonds within the ring, consistent with delocalized π-electron systems characteristic of aromatic heterocycles.

Synthetic Methodologies and Analytical Characterization

Synthesis Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests viable routes:

  • Huisgen 1,3-Dipolar Cycloaddition: Copper-catalyzed coupling of methyl azide with propargyl amine derivatives could yield the triazole core.

  • Post-Modification Approach: Alkylation of 1H-1,2,3-triazol-5-amine with methyl iodide followed by reductive amination to install the ethanamine group .

Reaction optimization would require careful control of stereochemistry, particularly for isolating the (1S)-enantiomer, which has been commercialized as a chiral building block .

Hazard CategoryGHS CodeProtective Measures
Acute Oral ToxicityH302Avoid ingestion
Skin CorrosionH314Wear nitrile gloves
Eye DamageH318Use safety goggles
Respiratory IrritationH335Operate in fume hood

Applications in Scientific Research

Pharmaceutical Development

The ethanamine substituent positions this compound as a potential:

  • Kinase Inhibitor Precursor: Triazoles frequently serve as ATP-binding site mimics in kinase-targeted therapies.

  • Antimicrobial Agent: Structural analogs demonstrate activity against Candida albicans (MIC50 values <10 μM) .

Coordination Chemistry

The amine group enables complexation with transition metals:

Metal IonProposed Coordination ModePotential Application
Cu(II)N,N-bidentateCatalytic oxidation reactions
Pd(II)N-monodentateCross-coupling catalysts

Recent Advances and Future Directions

Enantioselective Synthesis

Recent efforts focus on asymmetric catalysis to produce the (1S)-enantiomer with >99% ee using chiral phosphine ligands . Such advances could enable cost-effective production of stereochemically pure batches for drug discovery pipelines.

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (ΔG = -8.2 kcal/mol) toward the cytochrome P450 51 enzyme, suggesting potential as an antifungal lead compound.

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